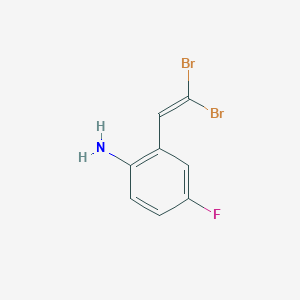

2-(2,2-Dibromoethenyl)-4-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dibromoethenyl)-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2FN/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDKYRIWBOTLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=C(Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,2 Dibromoethenyl 4 Fluoroaniline

Strategic Precursor Synthesis and Functionalization

The synthesis of the target compound begins with the preparation of key precursors, primarily 4-fluoroaniline (B128567) and its derivatives functionalized at the ortho position. This foundational step is critical for positioning the reactive groups necessary for subsequent coupling reactions.

Preparation of 4-Fluoroaniline and its Ortho-Functionalized Derivatives

4-Fluoroaniline serves as the foundational building block for the synthesis. It is a primary arylamine where a fluorine atom substitutes the hydrogen at position 4 of the aniline (B41778) molecule. nih.gov Its preparation can be achieved through various established methods, including the reduction of p-fluoronitrobenzene, which itself can be synthesized by displacing the chloride in p-chloronitrobenzene via a Finger reaction. google.com Another approach involves the direct reaction of para-halonitrobenzenes with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent, which simultaneously reduces the nitro group and replaces the para-halogen with fluorine. google.com

Once 4-fluoroaniline is obtained, the next critical step is functionalization at the ortho-position (the carbon atom adjacent to the amine group). This is necessary to introduce a reactive handle for attaching the (2,2-dibromoethenyl) group. A common strategy is ortho-bromination.

Ortho-Bromination of 4-Fluoroaniline: Direct bromination of 4-fluoroaniline can be challenging due to the activating nature of the amine group, which can lead to multiple brominations, such as the formation of 2,6-dibromo-4-fluoroaniline. google.com To achieve selective mono-bromination at the desired position, a two-step process involving protection of the amine group is often employed. The amine is first acetylated to form 4-fluoroacetanilide. This moderation of the amine's activating effect allows for more controlled bromination to yield 2-bromo-4-fluoroacetanilide, which can then be deprotected to give 2-bromo-4-fluoroaniline (B89589). google.com An alternative method utilizes N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) to directly brominate 4-fluoroaniline, yielding 2-bromo-4-fluoroaniline with high efficiency. chemicalbook.com

Recent advancements have also focused on developing sustainable and selective methods for creating functionalized ortho-fluoroanilines. rsc.org Domino reactions starting from acyclic compounds have been developed to construct the benzene (B151609) ring while installing the amine and fluorine groups in a single operation, bypassing selectivity issues common in traditional methods. rsc.org

| Precursor | Synthesis Method | Key Reagents | Yield |

| 4-Fluoroaniline | Reduction of p-fluoronitrobenzene | H₂, Catalyst (e.g., Pd/C) | High |

| 2-Bromo-4-fluoroaniline | Direct Bromination | N-Bromosuccinimide, DMF | 95% chemicalbook.com |

| 2-Bromo-4-fluoroacetanilide | Acetylation then Bromination | Acetic anhydride, HBr, Oxidizing agent | High google.com |

| Ortho-functionalized fluoroanilines | Domino Reaction | Fluoro-nitrostyrenes, α,α-dicyanoolefines | Up to 80% rsc.org |

Stereoselective Introduction of the (2,2-Dibromoethenyl) Moiety onto Aromatic Systems

The (2,2-dibromoethenyl) group, also known as a gem-dibromovinyl group, is a versatile functional moiety in organic synthesis. Its introduction onto an aromatic system like 4-fluoroaniline can be accomplished through several methods, typically involving a pre-functionalized aromatic precursor.

One of the most established methods for converting an aldehyde to a gem-dibromoolefin is the Corey-Fuchs reaction . This would involve converting an ortho-functionalized 4-fluoroaniline, such as 2-formyl-4-fluoroaniline, into the target compound. The reaction proceeds by treating the aldehyde with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to form a dibromo-ylide intermediate, which then reacts with the aldehyde to yield the 2-(2,2-dibromoethenyl)-4-fluoroaniline.

While stereoselectivity is a crucial consideration for many alkene syntheses, it is not a factor for the C=C bond of the gem-dibromoethenyl group itself, as both bromine atoms are attached to the same carbon. However, the spatial arrangement and conformational preferences of the resulting molecule can be influenced by the steric and electronic properties of the aromatic ring. nih.gov The development of stereocontrolled reactions, even if not directly applicable to the target double bond, provides insights into managing the three-dimensional structure of complex molecules containing such motifs. nih.gov

Palladium-Catalyzed Approaches for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the synthesis of complex aromatic compounds like this compound. These methods offer high efficiency and functional group tolerance. yonedalabs.com

Adaptations of Suzuki-Miyaura Cross-Coupling Utilizing gem-Dibromovinyl Substrates

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a cornerstone of modern synthetic chemistry. yonedalabs.comresearchgate.net This reaction can be adapted for the synthesis of the target molecule. A plausible strategy involves coupling an ortho-functionalized 4-fluoroaniline with a boron-containing dibromoethenyl reagent. For example, 2-bromo-4-fluoroaniline could be reacted with (2,2-dibromoethenyl)boronic acid or its ester derivative. Research has shown that Suzuki-Miyaura couplings are effective on unprotected ortho-bromoanilines, which simplifies the synthetic sequence by avoiding protection/deprotection steps. nih.govrsc.org

Conversely, the reactivity of gem-dibromoolefin substrates in palladium catalysis offers another route. Studies on tandem reactions have shown that the oxidative addition of palladium to the C-Br bond of a gem-dibromoolefin is selective, typically occurring at the bromine atom that is trans to the other substituent on the double bond. organic-chemistry.org This selective reactivity allows for a stepwise functionalization. A Suzuki-Miyaura coupling could be performed at one C-Br bond, followed by another reaction at the second C-Br bond, demonstrating the utility of gem-dibromoolefins as versatile building blocks. organic-chemistry.org

| Coupling Partners | Catalyst System | Reaction Type | Product Feature |

| 2-Bromo-4-fluoroaniline + (2,2-Dibromoethenyl)boronic ester | Pd catalyst (e.g., CataXCium A Pd G3) | Suzuki-Miyaura | Forms C(aryl)-C(vinyl) bond |

| (4-Fluoro-2-boronic acid)aniline + Tribromoethylene | Pd catalyst, Base | Suzuki-Miyaura | Forms C(aryl)-C(vinyl) bond |

Applications of Sonogashira Coupling for Ethynyl (B1212043) Precursors

The Sonogashira coupling reaction provides an efficient pathway to synthesize aryl alkynes by reacting a terminal alkyne with an aryl halide in the presence of palladium and copper co-catalysts. organic-chemistry.org This methodology is highly relevant for creating an ethynyl precursor, which can then be converted into the desired gem-dibromoethenyl group.

The synthesis would proceed in two stages:

Sonogashira Coupling: 2-Bromo-4-fluoroaniline is coupled with a protected alkyne, such as (trimethylsilyl)acetylene. This is followed by in-situ desilylation to generate 2-ethynyl-4-fluoroaniline. organic-chemistry.org

Conversion to Dibromoethenyl Group: The resulting terminal alkyne is then treated with an excess of a brominating agent, such as N-bromosuccinimide in the presence of a catalyst or hydrobromic acid, to form the 2-(2,2-dibromoethenyl) moiety.

Recent developments include the "inverse Sonogashira reaction," where an iodoalkyne is coupled with a boronic acid, offering alternative disconnection strategies for library synthesis. nih.gov Furthermore, tandem processes involving an initial Sonogashira coupling followed by subsequent intramolecular reactions have been developed to rapidly build molecular complexity from ortho-ethynylanilines. rsc.org

Exploration of Tandem and Domino Reaction Sequences Involving gem-Dibromoolefins

Tandem and domino reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and sustainability. rsc.org The unique reactivity of gem-dibromoolefins makes them excellent substrates for such processes. organic-chemistry.org

A notable example is a palladium-catalyzed tandem sequence involving an intermolecular Suzuki coupling followed by an intramolecular Heck reaction. organic-chemistry.org In this type of process, the gem-dibromoolefin first undergoes a Suzuki reaction at the more reactive C-Br bond. The resulting intermediate can then participate in a subsequent intramolecular cyclization, showcasing the modularity of this approach. The choice of ligand is crucial for controlling the reaction's selectivity and achieving high yields under mild conditions. organic-chemistry.org

Other advanced strategies include palladium-catalyzed autotandem reactions where a single catalyst facilitates two distinct mechanistic cycles. acs.org Such sophisticated reaction cascades, along with multicomponent reactions that form α-amino-substituted gem-dibromo compounds, highlight the potential for developing highly efficient, one-pot syntheses of complex molecules like this compound from simple, readily available starting materials. acs.orgnih.gov

Development of Alternative Synthetic Routes and Methodological Innovations

The creation of the C-C bond between the aniline ring and the dibromoethenyl group is the key challenge. Two primary retrosynthetic approaches can be envisioned: the formation of an ethynyl intermediate followed by dibromination, or the direct installation of the dibromoalkene from an aldehyde precursor.

A highly plausible and versatile method involves a palladium and copper co-catalyzed cross-coupling reaction, specifically the Sonogashira coupling, to introduce an alkyne group, which is subsequently halogenated. wikipedia.orgnrochemistry.comorganic-chemistry.org An alternative approach utilizes the Corey-Fuchs reaction to transform an ortho-formyl aniline derivative into the target gem-dibromoalkene. wikipedia.orgorganic-chemistry.org

Route 1: Sonogashira Coupling and Subsequent Dibromination

This route is predicated on the well-established reliability of the Sonogashira coupling for forming C(sp²)–C(sp) bonds. libretexts.org The synthesis would proceed through the following steps:

Protection of the Aniline: The amino group of a 2-halo-4-fluoroaniline precursor is protected, typically as an acetamide (B32628), to prevent interference in subsequent steps.

Sonogashira Coupling: The N-protected 2-halo-4-fluoroaniline (preferably 2-iodo-4-fluoroaniline for higher reactivity) is coupled with a terminal alkyne, such as trimethylsilylacetylene. wikipedia.org

Alkyne Deprotection: The silyl (B83357) protecting group is removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne.

Dibromination of the Alkyne: The ethynyl group is treated with two equivalents of a bromine source (e.g., Br₂) to yield the 1,1-dibromoalkene. masterorganicchemistry.com

Deprotection of the Aniline: The protecting group on the aniline nitrogen is removed to afford the final product, this compound. cabidigitallibrary.orgresearchgate.net

Table 1: Proposed Synthesis of this compound via Sonogashira Coupling

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Iodo-4-fluoroaniline | Acetic anhydride, pyridine | N-(2-Iodo-4-fluorophenyl)acetamide |

| 2 | N-(2-Iodo-4-fluorophenyl)acetamide | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | N-(4-Fluoro-2-((trimethylsilyl)ethynyl)phenyl)acetamide |

| 3 | N-(4-Fluoro-2-((trimethylsilyl)ethynyl)phenyl)acetamide | K₂CO₃, Methanol | N-(2-Ethynyl-4-fluorophenyl)acetamide |

| 4 | N-(2-Ethynyl-4-fluorophenyl)acetamide | Br₂, CCl₄ | N-(2-(2,2-Dibromoethenyl)-4-fluorophenyl)acetamide |

| 5 | N-(2-(2,2-Dibromoethenyl)-4-fluorophenyl)acetamide | HCl (aq), heat | This compound |

Route 2: Corey-Fuchs Reaction

This alternative route builds the dibromoethenyl group from an aldehyde functional group.

Ortho-Formylation: An N-protected 4-fluoroaniline is formylated at the ortho-position.

Corey-Fuchs Reaction: The resulting aldehyde is subjected to the Corey-Fuchs reaction using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to generate the 1,1-dibromoalkene directly. alfa-chemistry.comchemeurope.com

Deprotection: The final step involves the removal of the amine protecting group.

Direct vinylic dibromination onto an aromatic system to form a structure like this compound in a single step is a significant synthetic challenge and is not a standard transformation. Such a reaction would require the simultaneous formation of a C-C bond and two C-Br bonds at the ortho position of the aniline.

Hypothetically, this could be envisioned as a palladium-catalyzed domino reaction involving 4-fluoroaniline, a source of the two-carbon vinyl unit (such as acetylene (B1199291) or a vinyl metallic species), and a brominating agent. However, controlling the regioselectivity and preventing a multitude of side reactions, including the bromination of the activated aniline ring itself, would be exceptionally difficult. libretexts.org The high reactivity of anilines towards electrophilic bromination would likely lead to ring halogenation rather than the desired vinylic functionalization. researchgate.net Therefore, direct vinylic dibromination remains an undeveloped area requiring significant methodological innovation.

The 2-(2,2-dibromoethenyl)aniline (B3032415) moiety is a valuable precursor for the synthesis of various heterocyclic compounds, particularly indoles. Research has shown that 2-(gem-dibromovinyl)anilines can undergo intramolecular cyclization under basic or transition-metal-catalyzed conditions to furnish 2-bromoindoles. rsc.org

In a typical reaction, a base such as cesium carbonate (Cs₂CO₃) can promote an intramolecular cyclization of an N-protected 2-(gem-dibromovinyl)aniline. rsc.org The mechanism is thought to proceed through the elimination of HBr to form a bromoalkyne intermediate, which then undergoes an intramolecular nucleophilic attack by the aniline nitrogen to form the indole (B1671886) ring. This methodology provides a powerful tool for accessing functionalized indoles, which are key structural motifs in many biologically active compounds. The target compound, this compound, could thus serve as a key building block for synthesizing 6-fluoro-2-bromoindole derivatives. Additionally, radical-mediated cyclizations of related N-(2-alkynyl)anilines are known to produce quinolines, suggesting another potential synthetic application of these intermediates. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

Optimizing the yield for a multi-step synthesis of this compound requires careful tuning of parameters for each distinct transformation.

For the Sonogashira Coupling Step:

Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and ligand is crucial. Phosphine-free or N-heterocyclic carbene (NHC) ligands can sometimes offer improved stability and efficiency. organic-chemistry.org The copper(I) co-catalyst (typically CuI) is essential in the traditional protocol, though copper-free versions exist to avoid the homocoupling of alkynes. nih.gov

Base and Solvent: An amine base, such as triethylamine (B128534) or diisopropylamine, is required to neutralize the HX generated and to deprotonate the terminal alkyne. nrochemistry.com The choice of solvent (e.g., THF, DMF, or amines themselves) can significantly impact reaction rates and yields.

Temperature: Sonogashira couplings are often run at room temperature to moderate temperatures. Higher temperatures can increase reaction rates but may also lead to side reactions and catalyst decomposition. nrochemistry.com

For the Alkyne Dibromination Step:

Brominating Agent: Molecular bromine (Br₂) is the most common reagent. The reaction stoichiometry must be carefully controlled to ensure the addition of two equivalents for the formation of the gem-dibromoalkene without promoting further reactions.

Solvent: Inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are typically used to prevent participation in the reaction.

Temperature: The reaction is often performed at low temperatures to control the exothermicity and improve selectivity.

Table 2: Key Parameters for Optimization

| Reaction Step | Parameter | Considerations for Optimization |

| Sonogashira Coupling | Palladium Catalyst | Screening of various Pd(0) or Pd(II) precursors and ligands. |

| Copper Co-catalyst | Use of CuI is standard; consider copper-free for sensitive substrates. | |

| Base | Amine base (e.g., Et₃N, DIPEA) selection and stoichiometry. | |

| Solvent | Aprotic polar solvents like DMF or THF are common. | |

| Temperature | Room temperature to 60 °C is a typical range to balance rate and side reactions. | |

| Alkyne Dibromination | Bromine Source | Precise control of Br₂ stoichiometry (2 equivalents). |

| Solvent | Use of inert, non-participating solvents (e.g., CCl₄, CH₂Cl₂). | |

| Temperature | Low temperature (e.g., 0 °C to room temperature) to manage reactivity. | |

| Deprotection | Reagent | Choice of acidic (HCl) or basic (NaOH) conditions for acetamide cleavage. |

| Conditions | Mild conditions are necessary to prevent degradation of the dibromoethenyl group. |

Chemical Transformations and Reactivity Profiles of 2 2,2 Dibromoethenyl 4 Fluoroaniline

Reactivity of the Arylamine Moiety

The arylamine portion of the molecule, consisting of the amino group and the fluoroaniline (B8554772) ring, is susceptible to a range of reactions typical for substituted anilines. The electronic interplay between the activating amino group, the moderately activating fluorine atom, and the deactivating dibromoethenyl substituent dictates the regioselectivity and rate of these transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on the 2-(2,2-dibromoethenyl)-4-fluoroaniline ring is governed by the directing effects of the three substituents.

Amino Group (-NH₂): The amino group is a powerful activating and ortho, para-directing substituent due to its ability to donate electron density to the ring through resonance. wikipedia.org

Fluorine Atom (-F): As a halogen, fluorine is deactivating via the inductive effect but ortho, para-directing through resonance. In the context of electrophilic substitution, its directing effect is generally weaker than that of the amino group. chemimpex.com

gem-Dibromoethenyl Group (-CH=CBr₂): This group is generally considered to be electron-withdrawing and thus deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to its point of attachment.

Considering the positions on the aniline (B41778) ring (C1 bearing the amino group), the available positions for substitution are C3, C5, and C6. The powerful ortho, para-directing influence of the amino group strongly favors substitution at the C5 position (para to the amine) and the C3 position (ortho to the amine). The fluorine atom at C4 also directs ortho to its position, which corresponds to C3 and C5, reinforcing the directing effect of the amino group. The deactivating gem-dibromoethenyl group at C2 would direct an incoming electrophile to C5 (meta position).

Therefore, the combined electronic effects overwhelmingly favor electrophilic attack at the C5 position, which is para to the strongly activating amino group and meta to the deactivating dibromoethenyl group. Substitution at the C3 position is a secondary possibility, though it may be sterically hindered by the adjacent dibromoethenyl group.

This table is based on established principles of electrophilic aromatic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. wikipedia.org For instance, bromination of 4-fluoroacetanilide, a related compound, can be achieved using hydrogen bromide and hydrogen peroxide. google.com

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, allowing for a variety of N-functionalization reactions. These reactions are crucial for installing protecting groups or for building more complex molecular architectures.

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This transformation is often used to protect the amine group, reducing its activating effect and nucleophilicity during subsequent reactions. For example, the N-acetylation of 4-fluoroaniline (B128567) is a known metabolic pathway. nih.gov

N-Alkylation: Direct alkylation of the aniline with alkyl halides can lead to a mixture of mono- and di-alkylated products. More controlled and regioselective methods, often involving reductive amination or transition-metal-catalyzed processes, are typically preferred for synthesizing secondary or tertiary amines. nih.govbeilstein-journals.org Visible-light-induced N-alkylation has emerged as a modern, eco-friendly strategy that avoids the need for metals and bases in certain cases. nih.gov

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reversible reaction is fundamental in the synthesis of various heterocyclic systems and as a precursor step for reductive amination.

Transformations of the gem-Dibromoethenyl Group

The gem-dibromoethenyl moiety is a highly versatile functional group, primarily serving as a linchpin for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. It can also participate in nucleophilic substitution and cyclization pathways.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the gem-dibromoethenyl group is an excellent substrate for these transformations. nih.gov The two bromine atoms exhibit differential reactivity, allowing for stepwise, selective functionalization to produce mono- or di-substituted alkene products.

Heck Reaction: The Mizoroki-Heck reaction couples the vinyl dibromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgsynarchive.com This reaction forms a new carbon-carbon bond, extending the conjugated system. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. nih.gov Selective mono-arylation can often be achieved, leaving a second bromine atom available for further coupling.

Sonogashira Coupling: This reaction involves the coupling of the vinyl dibromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for constructing aryl- and vinyl-alkynes. The reaction is typically run under mild, basic conditions. wikipedia.orgnih.gov The gem-dibromoalkene can be coupled sequentially, first at the more reactive bromine position, to yield mono-alkynylated vinyl bromides, which can then be subjected to a second, different coupling reaction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the vinyl dibromide with an organoboron reagent, such as a boronic acid or boronic ester, under basic conditions. libretexts.orgrsc.org This reaction is known for its mild conditions and high tolerance of functional groups. youtube.comyoutube.com The catalytic cycle involves oxidative addition of the vinyl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to form the C-C bond. libretexts.org This method allows for the stereospecific synthesis of tri- and tetrasubstituted alkenes.

Table 2: Typical Conditions for Palladium-Mediated Cross-Coupling of gem-Dihaloalkenes

| Reaction | Catalyst | Ligand | Base | Solvent | Coupling Partner |

|---|---|---|---|---|---|

| Heck synarchive.comnih.govmdpi.com | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, MeCN | Alkene |

| Sonogashira wikipedia.orgorganic-chemistry.orgsoton.ac.uk | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, sXPhos | Et₃N, Cs₂CO₃ | THF, DMF | Terminal Alkyne (with CuI co-catalyst) |

| Suzuki-Miyaura libretexts.orgrsc.orgsemanticscholar.org | Pd(PPh₃)₄, Pd₂(dba)₃ | SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane | Organoboron Reagent |

This table summarizes common conditions reported for these reactions on similar substrates.

The carbon atoms of the dibromoethenyl group are electrophilic and can be attacked by strong nucleophiles. pressbooks.pub The reaction can proceed through different mechanisms, including addition-elimination or direct SNV (vinylic nucleophilic substitution). The presence of two bromine atoms allows for potential mono- or di-substitution. For example, treatment with organolithium reagents or other potent carbon and heteroatom nucleophiles can lead to the displacement of one or both bromine atoms, providing access to functionalized alkenes. acs.org

The proximity of the gem-dibromoethenyl group to the aniline nitrogen atom in this compound creates an ideal geometry for intramolecular cyclization reactions to form fused heterocyclic systems, most notably indoles.

Research has demonstrated that 2-(gem-dibromovinyl)anilines can undergo a facile intramolecular cyclization promoted by a base, such as cesium carbonate (Cs₂CO₃), under transition-metal-free conditions to afford 2-bromoindoles in excellent yields. rsc.org This transformation provides a direct and efficient route to valuable 2-haloindole scaffolds, which are themselves versatile intermediates for further functionalization. The proposed mechanism involves a base-mediated elimination of HBr to form a key bromoalkyne intermediate, which then undergoes an intramolecular nucleophilic attack by the aniline nitrogen to construct the indole (B1671886) ring. rsc.org This type of cyclization is a powerful tool for the rapid assembly of complex heterocyclic cores from readily accessible precursors. nih.govnih.govrsc.org

Selective Reactivity of Bromine and Fluorine Substituents

The chemical behavior of this compound is characterized by the distinct reactivity of its halogen substituents: the two bromine atoms on the ethenyl group and the fluorine atom on the aniline ring. The electronic environment and the nature of the carbon-halogen bonds dictate their susceptibility to various chemical transformations. This section explores the differential reactivity at these halogen centers and the electronic interplay between the substituents that modulates their reactivity.

Differential Reactivity at Bromine Centers

The geminal dibromoalkene moiety (C=CBr₂) is a versatile functional group known for its unique reactivity, which is distinct from that of aryl halides. The two bromine atoms are attached to an sp²-hybridized carbon, influencing their bond strength and reactivity. These vinylic bromines are susceptible to a range of transformations that are not typically observed for the more inert aromatic fluorine atom.

The reactivity of gem-dibromoalkenes allows for their participation in various synthetic transformations. For instance, they can be involved in the synthesis of thioamides through direct integration of sulfur and amine groups in an aqueous medium, showcasing a green chemistry approach. rsc.org This highlights the ability of the dibromoalkene unit to react selectively under specific conditions.

Furthermore, the carbon-bromine bonds in the dibromoethenyl group can be activated under visible-light photocatalysis for the synthesis of gem-dihaloenones from terminal alkynes. organic-chemistry.org This indicates that the bromine atoms can be selectively targeted for radical reactions. In contrast, the aromatic carbon-fluorine bond is significantly stronger and less prone to homolytic cleavage under these conditions.

The differential reactivity can be summarized in the following table, which contrasts the typical reactions involving the bromine and fluorine atoms in a molecule like this compound.

| Feature | Bromine Centers (Dibromoethenyl) | Aromatic Fluorine Center |

| Bond Type | Vinylic C(sp²)-Br | Aromatic C(sp²)-F |

| Typical Reactions | Thioamidation rsc.org, Radical reactions organic-chemistry.org, Metal-catalyzed cross-coupling | Nucleophilic Aromatic Substitution (under harsh conditions) |

| Relative Reactivity | More reactive towards a broader range of reagents | Generally less reactive, requires specific activating conditions |

Modulated Reactivity of the Aromatic Fluorine through Substituent Effects

The reactivity of the fluorine atom at the C-4 position of the aniline ring is significantly influenced by the electronic effects of the other substituents: the strongly activating amino group (-NH₂) and the deactivating 2-(2,2-dibromoethenyl) group. The interplay of these effects determines the susceptibility of the C-F bond to cleavage, primarily through nucleophilic aromatic substitution (SNAr) reactions.

The amino group is a powerful activating group due to its +M (mesomeric) and -I (inductive) effects, with the mesomeric effect being dominant. It donates electron density to the aromatic ring, particularly at the ortho and para positions. This increase in electron density generally deactivates the ring towards nucleophilic attack. However, the fluorine atom itself is a strongly deactivating group due to its -I effect, which withdraws electron density from the ring, making the carbon atom it is attached to more electrophilic.

The following table summarizes the substituent effects on the aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Influence on Aromatic Fluorine Reactivity |

| -NH₂ | 1 | +M, -I (Activating) | Deactivates the ring towards nucleophilic attack |

| -CH=CBr₂ | 2 | -I (Deactivating) | May slightly activate the ring towards nucleophilic attack |

| -F | 4 | -I, +M (Deactivating) | The site of potential nucleophilic aromatic substitution |

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms can be determined. Due to the absence of direct published experimental data for 2-(2,2-Dibromoethenyl)-4-fluoroaniline, the following sections provide a detailed prediction of its NMR spectra based on the known effects of its constituent functional groups.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, and the amine protons. The electron-withdrawing nature of the 2-(2,2-dibromoethenyl) group and the fluorine atom significantly influences the chemical shifts of the aromatic protons.

The aromatic region would likely display three signals corresponding to H-3, H-5, and H-6.

H-6: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing dibromoethenyl group. It is expected to be the most upfield of the aromatic protons, likely appearing as a doublet of doublets due to coupling with both H-5 and the fluorine atom.

H-5: This proton is meta to the amino group and ortho to the fluorine atom. It would likely appear as a doublet of triplets or a complex multiplet.

H-3: This proton is ortho to the bulky and electron-withdrawing dibromoethenyl group, which would cause a significant downfield shift. It is expected to appear as a doublet, coupled to the fluorine atom.

Vinyl Proton (-CH=CBr₂): This proton is expected to appear as a singlet in the vinylic region of the spectrum. Its chemical shift would be influenced by the adjacent dibrominated carbon and the aromatic ring.

Amine Protons (-NH₂): The protons of the primary amine group would likely appear as a broad singlet. The chemical shift can vary depending on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | N/A |

| H-6 | ~6.7 - 6.9 | Doublet of Doublets (dd) | ³J(H-H) ≈ 8.5 Hz, ⁴J(H-F) ≈ 4.5 Hz |

| H-5 | ~6.9 - 7.1 | Doublet of Triplets (dt) | ³J(H-H) ≈ 8.5 Hz, ³J(H-F) ≈ 9.0 Hz |

| -CH=CBr₂ | ~7.3 - 7.6 | Singlet (s) | N/A |

| H-3 | ~7.2 - 7.4 | Doublet of Doublets (dd) | ⁴J(H-H) ≈ 2.5 Hz, ⁵J(H-F) ≈ 5.0 Hz |

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached groups.

Aromatic Carbons: The six aromatic carbons will have chemical shifts in the typical range of 110-150 ppm. The carbon attached to the fluorine (C-4) will show a large downfield shift and a strong coupling to the ¹⁹F nucleus. The carbons attached to the amino group (C-1) and the dibromoethenyl group (C-2) will also be significantly shifted.

Ethenyl Carbons: The two carbons of the dibromoethenyl group are expected to have distinct chemical shifts. The carbon bearing the two bromine atoms (=CBr₂) will be significantly shielded compared to a typical sp² carbon, while the carbon attached to the aromatic ring (-CH=) will appear further downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| =CBr₂ | ~90 - 100 |

| C-3 | ~115 - 120 (d, J(C-F) ≈ 8 Hz) |

| C-5 | ~116 - 121 (d, J(C-F) ≈ 22 Hz) |

| C-6 | ~118 - 123 |

| C-2 | ~125 - 130 |

| -CH= | ~130 - 135 |

| C-1 | ~142 - 147 (d, J(C-F) ≈ 2 Hz) |

| C-4 | ~155 - 160 (d, J(C-F) ≈ 240 Hz) |

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal is sensitive to the nature of the other substituents on the aromatic ring. Compared to 4-fluoroaniline (B128567), the electron-withdrawing dibromoethenyl group at the ortho position is expected to cause a downfield shift of the ¹⁹F signal.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Key correlations would be expected between the adjacent aromatic protons H-5 and H-6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and between the different functional groups. Key expected correlations would include the vinyl proton showing a correlation to the aromatic carbons C-2 and C-6, and the aromatic protons showing correlations to neighboring carbons, which would confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. The presence of two bromine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

The theoretical exact mass of the molecular ion [C₈H₆Br₂FN]⁺ can be calculated and compared to the experimental value to confirm the elemental composition.

| Ion Formula | Isotopes | Calculated Exact Mass |

|---|---|---|

| [C₈H₆Br₂FN]⁺ | ⁷⁹Br, ⁷⁹Br | 304.8878 |

| ⁷⁹Br, ⁸¹Br | 306.8858 | |

| ⁸¹Br, ⁸¹Br | 308.8837 |

Analysis of Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)

Detailed experimental data from tandem mass spectrometry (MS/MS) for this compound are not available in the reviewed literature. A theoretical analysis suggests that fragmentation would likely initiate from the protonated molecular ion [M+H]⁺. Key fragmentation pathways would be expected to involve:

Loss of Bromine Radicals: Cleavage of the C-Br bonds is a probable fragmentation route, leading to ions corresponding to the loss of one or both bromine atoms. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key identifier for these fragments.

Cleavage of the Ethenyl Linker: Fission of the bond between the aromatic ring and the ethenyl group could occur, potentially leading to fragments representing the fluoroaniline (B8554772) moiety and the dibromoethenyl cation.

Loss of Small Molecules: Fragmentation involving the aniline (B41778) group, such as the loss of ammonia (B1221849) (NH₃) or hydrocyanic acid (HCN), might also be observed under higher energy conditions.

Without experimental MS/MS spectra, a definitive fragmentation scheme and the relative abundance of daughter ions cannot be established.

Vibrational Spectroscopy (IR and Raman)

Specific experimental Infrared (IR) and Raman spectra for this compound have not been reported. However, the characteristic vibrational modes can be predicted based on the functional groups present in the molecule.

An analysis of the molecular structure allows for the prediction of characteristic absorption bands in the IR spectrum. These theoretical assignments are essential for identifying the compound's functional groups.

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amine (N-H) | Scissoring | 1590 - 1650 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Ethenyl (C=C) | Stretching | ~1620 |

| C-N | Stretching | 1250 - 1360 |

| C-F | Stretching | 1100 - 1250 |

| C-Br | Stretching | 500 - 680 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Ethenyl) | Stretching | 3020 - 3080 |

| This table is predictive and not based on experimental data. |

Raman spectroscopy would complement IR data, particularly for identifying vibrations of non-polar bonds and symmetric modes. Strong Raman signals would be expected for the C=C stretching of both the aromatic ring and the ethenyl group due to their high polarizability. The C-Br stretching vibrations would also likely be prominent in the Raman spectrum. Analysis of the molecular symmetry would be required to predict which vibrational modes are Raman active, IR active, or both.

X-ray Crystallography for Solid-State Structural Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. Such an analysis would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. It would confirm the planarity of the aniline ring and the geometry of the dibromoethenyl substituent. Furthermore, crystallographic data would reveal details about hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atoms, which govern the crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Experimental UV-Vis spectroscopic data for this compound is not publicly available. The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene (B151609) ring. The aniline chromophore typically exhibits strong absorption bands. The presence of the dibromoethenyl group, which extends the conjugated π-system, would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to 4-fluoroaniline. Solvatochromic studies, involving the measurement of spectra in solvents of varying polarity, would be necessary to understand the nature of the electronic transitions (e.g., n → π* vs. π → π*).

Computational Chemistry and Theoretical Studies on 2 2,2 Dibromoethenyl 4 Fluoroaniline

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations are indispensable tools for predicting the molecular properties and reactivity of compounds like 2-(2,2-dibromoethenyl)-4-fluoroaniline. Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure and behavior of molecules. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying aniline (B41778) derivatives. globalresearchonline.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF), while often less accurate due to the lack of electron correlation, serve as a foundational method for more complex calculations. materialsciencejournal.org

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would be performed using a method like DFT with a suitable basis set, such as 6-311++G(d,p), which provides a good description of electron distribution. researchgate.netresearchgate.net

Below is an interactive table illustrating the types of geometric parameters that would be determined through such a calculation.

| Parameter | Description | Typical Expected Value (Illustrative) |

| r(C-N) | Bond length between the ring carbon and the nitrogen atom | ~1.40 Å |

| r(C-F) | Bond length between the ring carbon and the fluorine atom | ~1.36 Å |

| r(C=C) | Bond length of the ethenyl double bond | ~1.34 Å |

| r(C-Br) | Bond length between the vinyl carbon and bromine atoms | ~1.89 Å |

| ∠(C-N-H) | Bond angle of the amino group | ~112° |

| τ(N-C-C-C) | Dihedral angle describing the twist of the amino group | Near 0° or 180° |

Note: The values in this table are for illustrative purposes and are based on general values for similar chemical bonds, not specific calculations for this compound.

Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies, which correspond to the infrared (IR) and Raman spectra. asianpubs.org These calculations are crucial for interpreting experimental spectra, allowing for the assignment of specific vibrational modes (e.g., N-H stretching, C-F stretching, C=C bending) to the observed spectral peaks. globalresearchonline.netmaterialsciencejournal.org

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. asianpubs.org Therefore, they are typically scaled using empirical factors to improve agreement with experimental data. globalresearchonline.netasianpubs.org For aniline derivatives, scaling factors around 0.96 for B3LYP methods are common. globalresearchonline.net A comparison between the scaled theoretical frequencies and experimental FTIR/FT-Raman data provides strong validation for the calculated molecular structure. asianpubs.orgresearchgate.net

The table below shows a hypothetical comparison of key vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Hypothetical) |

| N-H asymmetric stretch | ~3650 | ~3504 | ~3500 |

| N-H symmetric stretch | ~3550 | ~3408 | ~3405 |

| C=C (vinyl) stretch | ~1650 | ~1584 | ~1585 |

| C-N stretch | ~1320 | ~1267 | ~1270 |

| C-F stretch | ~1260 | ~1210 | ~1215 |

Note: These frequencies are illustrative and based on typical ranges for the specified functional groups.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ripublication.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. semanticscholar.org A large energy gap implies high chemical stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. ripublication.com For this compound, the electron-donating amino group and the π-system of the ring and vinyl group would likely contribute significantly to the HOMO, while the electron-withdrawing halogen substituents would influence the LUMO. umn.eduthaiscience.info Visualizing the distribution of these orbitals shows where the molecule is most likely to interact with other reagents.

| Parameter | Description | Illustrative Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (LUMO - HOMO) | 4.5 eV |

Note: Values are illustrative estimates for a substituted aniline and not based on specific calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. thaiscience.info

The MEP map is color-coded:

Red regions indicate negative electrostatic potential, representing areas of high electron density. These are the most likely sites for electrophilic attack (interaction with positive charges). For this molecule, such regions would be expected around the nitrogen atom of the amino group and potentially the fluorine atom due to their lone pairs of electrons. thaiscience.inforesearchgate.net

Blue regions indicate positive electrostatic potential, representing areas of electron deficiency. These are susceptible to nucleophilic attack (interaction with negative charges). The hydrogen atoms of the amino group are expected to be in a positive region. researchgate.net

Green regions represent neutral or near-zero potential.

The MEP map provides a more nuanced view of reactivity than simple atomic charges, as it considers the entire electronic and nuclear arrangement of the molecule. researchgate.net

Elucidation of Reaction Mechanisms through Computational Modeling

Beyond static molecular properties, computational chemistry is a powerful tool for studying the dynamics of chemical reactions. It allows researchers to map out entire reaction pathways, providing insights that are often difficult or impossible to obtain experimentally.

When a molecule undergoes a chemical reaction, it passes through a high-energy intermediate state known as the transition state (TS). beilstein-journals.org Locating the geometry of this TS and calculating its energy is fundamental to understanding the reaction's kinetics. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. nih.gov

For a reaction involving this compound, such as an electrophilic aromatic substitution, computational methods can be used to model the entire process. beilstein-journals.orgresearchgate.net This involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure that connects them. A true TS is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

These calculations can reveal the step-by-step mechanism of a reaction, explain why certain products are favored over others (regioselectivity), and predict how substituents on the molecule influence its reactivity. beilstein-journals.orgresearchgate.net

Energy Profiles for Proposed Reaction Pathways

To analyze the reaction pathways for the synthesis or degradation of this compound, computational chemists would typically model the potential energy surface. This involves:

Identifying Reactants, Intermediates, Transition States, and Products: Each species in a proposed reaction mechanism is modeled.

Geometry Optimization: The lowest energy structure for each species is calculated.

Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Calculating Relative Energies: The energy of each species is calculated relative to the starting material, allowing for the determination of activation energies and reaction enthalpies.

This analysis provides crucial insights into reaction kinetics and thermodynamics, helping to determine the most plausible reaction mechanism. However, no published energy profiles for reaction pathways involving this compound were found.

Electron Density Distribution and Bonding Analysis (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis is a key method for understanding the electronic structure of a molecule. It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. A typical NBO analysis for this compound would yield:

Natural Atomic Charges: Distribution of electron density among the atoms.

Hybridization of Orbitals: Describing the character of atomic orbitals involved in bonding.

Donor-Acceptor Interactions: Quantifying the stabilizing effects of hyperconjugation, which involves charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs. These interactions are measured by the second-order perturbation energy, E(2). nih.govacadpubl.euajchem-b.comnih.gov

This analysis would reveal how the dibromoethenyl, fluoro, and aniline groups influence each other's electronic properties through inductive and resonance effects. Specific data on these interactions for the target molecule is not available.

Theoretical Prediction of Spectroscopic Parameters and Correlation with Empirical Observations

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. For this compound, this would involve:

Vibrational Spectroscopy (IR and Raman): Calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies are often scaled to improve agreement with experimental spectra. researchgate.netresearchgate.netglobalresearchonline.net

Nuclear Magnetic Resonance (NMR): Predicting the chemical shifts (e.g., ¹H, ¹³C) by calculating the magnetic shielding tensors for each nucleus.

Electronic Spectroscopy (UV-Vis): Using Time-Dependent DFT (TD-DFT) to calculate the energies of electronic transitions, which correspond to absorption maxima (λmax).

Studies on similar molecules like 2-bromo-6-chloro-4-fluoroaniline (B1268482) and 4-chloro-2-bromoaniline have demonstrated excellent correlation between theoretical spectra calculated using methods like B3LYP and experimental data. researchgate.netglobalresearchonline.net However, no such correlative study for this compound has been published.

Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational investigation of these properties for this compound would require calculating:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Second Hyperpolarizability (γ): Related to third-order NLO effects.

These parameters are typically calculated using DFT methods. nih.govresearchgate.netpnrjournal.com The presence of donor (amino) and potential acceptor groups, along with the π-conjugation of the phenyl and ethenyl systems, suggests that this molecule could be a candidate for NLO activity, but no theoretical or experimental studies were found to confirm this.

While the computational methodologies for analyzing a molecule like this compound are well-established, a dedicated study providing the specific data for this compound is not available in the public research domain based on the conducted searches. Therefore, it is not possible to provide a detailed, data-rich article that adheres to the strict requirements of focusing solely on this specific chemical compound. Further experimental and theoretical research is needed to characterize its properties.

Role of 2 2,2 Dibromoethenyl 4 Fluoroaniline As an Advanced Synthetic Intermediate

Building Block for Novel Heterocyclic Systems

The ortho-positioning of the amino and the 2,2-dibromoethenyl groups in 2-(2,2-dibromoethenyl)-4-fluoroaniline makes it an exceptional precursor for the synthesis of various nitrogen-containing heterocyclic systems. The proximate reactive centers can be exploited in intramolecular cyclization reactions to furnish fused ring systems, which are prevalent scaffolds in pharmaceuticals and materials science.

Transition metal-catalyzed reactions are a powerful tool for the cyclization of ortho-alkenylanilines to form valuable heterocycles such as indoles and quinolines. acs.orgmdpi.comnih.govorganic-chemistry.orgcombichemistry.comorganic-chemistry.orgacs.orgresearchgate.netnih.gov For instance, the dibromoethenyl group can be envisioned to undergo a stepwise or tandem cross-coupling reaction, such as a Sonogashira coupling, followed by an intramolecular cyclization of the resulting enyne derivative. This approach would lead to the formation of substituted indoles, a key structural motif in numerous biologically active compounds.

Furthermore, the aniline (B41778) moiety can participate in cyclization-replacement cascade reactions with various carbonic nucleophiles, facilitated by the in situ formation of N,O-acetals, to generate diverse heterocyclic frameworks. nih.gov The 2,2-dibromoethenyl group can also be transformed into other functional groups that can then participate in cyclization. For example, reduction of the dibromoethenyl group could yield an ethyl or ethenyl group, which could then be involved in different cyclization strategies.

The following table illustrates potential heterocyclic systems that could be synthesized from this compound:

| Target Heterocycle | Potential Synthetic Strategy | Key Intermediate |

| Fluorinated Quinolines | Intramolecular cyclization of the aniline onto the vinyl group, possibly after a preliminary transformation of the dibromoethenyl moiety. acs.orgorganic-chemistry.orgacs.orgnih.gov | 2-alkenylaniline derivative |

| Fluorinated Indoles | Sonogashira coupling followed by intramolecular cyclization of the resulting enyne. mdpi.comnih.govcombichemistry.comorganic-chemistry.orgresearchgate.net | 2-alkynylaniline derivative |

| Fluorinated Carbazoles | Palladium-catalyzed amination with cyclic iodonium (B1229267) salts or intramolecular cyclization of more complex derivatives. oregonstate.eduacs.orgacs.orgnih.govbeilstein-journals.org | Substituted diphenylamine (B1679370) derivative |

Precursor for Fluorinated Polycyclic Aromatic Hydrocarbons and Extended π-Systems

The this compound molecule is a valuable precursor for the synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. The gem-dibromoethenyl group serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions.

Stepwise cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be performed on the gem-dibromoolefin. acs.org The differential reactivity of the two bromine atoms can potentially be exploited for the sequential introduction of different aryl or alkynyl groups. This stepwise approach allows for the construction of unsymmetrical and highly functionalized stilbene (B7821643) or tolan derivatives. These derivatives can then undergo intramolecular photocyclization, a well-established method known as the Mallory reaction, to form fluorinated phenanthrenes, chrysenes, and other PAHs. nih.govresearchgate.netbeilstein-journals.orgnih.govmdpi.com

The Sonogashira coupling of the dibromoethenyl group with terminal alkynes can lead to the formation of conjugated diynes. These diynes are important building blocks for the synthesis of larger, conjugated systems, including polyynes and other carbon-rich materials. The presence of the fluorine atom in the final PAH structure can significantly influence its electronic properties, solubility, and solid-state packing, which are crucial for applications in organic electronics. nih.gov

The following table outlines a potential pathway to fluorinated PAHs:

| Reaction Type | Reagents and Conditions | Intermediate Product | Final Product (after cyclization) |

| Suzuki Coupling (Step 1) | Arylboronic acid, Pd catalyst, base | 2-(2-bromo-2-arylethenyl)-4-fluoroaniline | Fluorinated and arylated PAH |

| Suzuki Coupling (Step 2) | Different Arylboronic acid, Pd catalyst, base | 2-(2,2-diarylethenyl)-4-fluoroaniline | Fluorinated and diarylated PAH |

| Sonogashira Coupling (Step 1) | Terminal alkyne, Pd/Cu catalyst, base | 2-(2-bromo-2-alkynylethenyl)-4-fluoroaniline | Fluorinated and alkynylated PAH |

| Sonogashira Coupling (Step 2) | Different terminal alkyne, Pd/Cu catalyst, base | 2-(2,2-dialkynylethenyl)-4-fluoroaniline | Fluorinated and dialkynylated PAH |

Scaffold for the Construction of Structurally Complex Molecules

Beyond the synthesis of planar aromatic systems, this compound can serve as a scaffold for the construction of more complex, three-dimensional molecules. The multiple reactive sites allow for a divergent synthetic approach, where a variety of functionalities can be introduced in a controlled manner.

The aniline nitrogen can be functionalized to introduce a range of substituents, which can then direct or participate in subsequent reactions. For example, acylation of the aniline followed by an intramolecular Heck reaction could be a viable strategy for the formation of spirocyclic compounds. acs.orgnih.govorganicreactions.orgwikipedia.orgprinceton.edu The intramolecular Heck reaction is a powerful tool for the construction of carbocyclic and heterocyclic ring systems, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.

The dibromoethenyl group can be converted to other functional groups, such as a terminal alkyne via a tandem elimination-hydrodebromination process, which can then undergo further transformations like click chemistry or other coupling reactions to attach complex molecular fragments. organic-chemistry.org This versatility allows for the integration of the this compound core into larger, multifunctional molecular architectures.

Stereochemical Control and Implications in Derivative Synthesis

The synthesis of chiral derivatives from this compound presents an exciting opportunity for the development of new enantioselective methodologies. The presence of the aniline and the potential for creating new stereocenters during cyclization or addition reactions makes this molecule a candidate for asymmetric synthesis.

Organocatalytic asymmetric indolization from anilines has been reported, where a chiral phosphoric acid catalyst can control the enantioselectivity of the cyclization process. nih.govacs.org A similar strategy could potentially be applied to derivatives of this compound to produce chiral indoles. The fluorine substituent may also exert an influence on the stereochemical outcome of such reactions through steric or electronic effects. researchgate.netresearchgate.netacs.orgacs.orgnih.gov

Furthermore, the synthesis of axially chiral compounds from aniline derivatives has been an area of growing interest. researchgate.netnih.govnih.govrsc.org Atroposelective N-acylation or other transformations could potentially be used to generate axially chiral anilides from this compound. The development of chiral ligands for asymmetric catalysis involving vinyl bromides is also an active area of research, and these could be employed in cross-coupling reactions to generate enantioenriched products. researchgate.netwiley.comacs.orgresearchgate.netnih.gov

The following table summarizes potential strategies for stereochemical control:

| Type of Chirality | Synthetic Approach | Key Controlling Factor | Potential Chiral Product |

| Central Chirality | Asymmetric intramolecular Heck reaction | Chiral phosphine (B1218219) ligands | Chiral spirocyclic compounds |

| Central Chirality | Organocatalytic asymmetric indolization | Chiral phosphoric acid | Enantioenriched fluorinated indoles |

| Axial Chirality | Atroposelective N-acylation | Chiral catalyst or auxiliary | Axially chiral fluorinated anilides |

| Axial Chirality | Asymmetric cross-coupling of vinyl bromide | Chiral ligands for the metal catalyst | Axially chiral vinyl arenes |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Selective Transformations

The dibromoethenyl group in 2-(2,2-Dibromoethenyl)-4-fluoroaniline is a versatile handle for a variety of chemical transformations. Future research should focus on developing novel catalytic systems to selectively manipulate this functional group, opening avenues to a wide array of derivatives.

Key areas for exploration include:

Cross-Coupling Reactions: The development of palladium, copper, or nickel-based catalytic systems for Suzuki, Sonogashira, Heck, and Stille couplings at the carbon-bromine bonds would enable the introduction of diverse aryl, alkynyl, and vinyl substituents. Research should aim to achieve high selectivity for mono- or di-substituted products.

Carbonylative Couplings: Investigating catalytic carbonylation reactions could lead to the synthesis of novel α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis.

Reductive and Debrominative Reactions: The selective catalytic reduction or debromination of the dibromoethenyl group could provide access to monobromoethenyl or ethenyl derivatives, further expanding the synthetic utility of the parent compound.

A systematic study of different catalysts, ligands, and reaction conditions will be crucial to control the reactivity and selectivity of these transformations.

Development of Asymmetric Synthetic Methodologies Utilizing the Compound

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound is achiral, its derivatives have the potential for chirality. Future research should be directed towards the development of asymmetric synthetic methods that utilize this compound as a key building block.

Potential strategies include:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the double bond, after a suitable transformation of the dibromoethenyl group, could lead to chiral aniline (B41778) derivatives.

Chiral Ligand Synthesis: The aniline functional group can be a starting point for the synthesis of novel chiral ligands for transition metal catalysis. The unique electronic and steric properties imparted by the fluoro and dibromoethenyl groups could lead to ligands with novel reactivity and selectivity.

Diastereoselective Reactions: For substrates derived from this compound that already contain a chiral center, the development of diastereoselective reactions will be important for the synthesis of complex molecules with multiple stereocenters.

The successful development of these methodologies will rely on the careful design of chiral catalysts and a thorough understanding of the reaction mechanisms.

Integration into Sustainable and Green Chemistry Protocols (e.g., Flow Chemistry)

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research should aim to integrate the synthesis and transformations of this compound into environmentally friendly protocols.

Key areas of focus should be:

Flow Chemistry: The development of continuous flow processes for the synthesis and subsequent reactions of this compound can offer significant advantages over traditional batch methods. mdpi.com These include improved safety, better heat and mass transfer, and the potential for automation and scalability.

Green Solvents: Investigating the use of greener and more sustainable solvents, such as bio-based solvents or supercritical fluids, for reactions involving this compound would reduce the environmental impact of its synthesis and derivatization.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future research should focus on developing reactions with high atom economy.

By embracing these green chemistry principles, the chemical community can ensure that the potential of this compound is realized in an environmentally responsible manner.

Potential in Advanced Materials Science Applications via Functionalization

The unique combination of a fluorinated aromatic ring and a reactive dibromoethenyl group makes this compound an attractive scaffold for the development of advanced materials. Functionalization of this compound could lead to materials with novel electronic, optical, or self-assembly properties.

Promising avenues for research include:

Organic Electronics: The incorporation of this unit into conjugated polymers or small molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom can enhance the stability and electron-accepting properties of these materials.

Liquid Crystals: The rigid, anisotropic structure that can be derived from this compound suggests its potential as a core component of liquid crystalline materials.

Functional Polymers: Polymerization of derivatives of this compound could lead to the creation of functional polymers with applications in areas such as sensing, separations, and coatings. The dibromoethenyl group can be a site for post-polymerization modification, allowing for the fine-tuning of material properties.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,2-dibromoethenyl)-4-fluoroaniline, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation of a fluorinated aniline precursor. For example, dibromination of a vinyl group can be achieved using bromine or NBS (N-bromosuccinimide) in a controlled environment. A key step is protecting the aniline amine group (e.g., via acetylation) to prevent side reactions during bromination . Post-synthesis, purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradients) and verified by HPLC (>98% purity) or GC-MS . Fluorinated intermediates should be handled under inert conditions to avoid decomposition.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : -NMR should show characteristic doublets for the dibromoethenyl group (δ ~6.8–7.2 ppm) and coupling patterns for the fluorine-substituted aromatic ring (e.g., meta/para splitting). -NMR can confirm the fluorine environment (δ ~-110 to -120 ppm for 4-fluoroaniline derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 323.85 (CHBrFN). Fragmentation patterns should align with the dibromoethenyl moiety .

- Ion Mobility Spectrometry : HiKE-IMS can differentiate structural isomers by comparing experimental mobility values (e.g., 1.906–1.927 cm V s) to modeled data .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound during halogenation reactions?

- Methodological Answer :

- Reagent Stoichiometry : Use a 2:1 molar ratio of brominating agent (e.g., Br) to the vinyl precursor to ensure complete dibromination. Excess reagent can lead to over-halogenation .

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., ring bromination). Microwave-assisted synthesis may improve selectivity for the ethenyl group .

- Catalytic Additives : Lewis acids like FeCl (5 mol%) can enhance reaction rates. Monitor progress via TLC or in-situ FTIR for real-time analysis of intermediate formation .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing dibromoethenyl-substituted anilines?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., - HSQC, DEPT-135) to resolve overlapping NMR signals. For ambiguous fluorine effects, compare with reference spectra of 4-fluoroaniline derivatives .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare them with experimental data. Discrepancies >0.5 ppm may indicate impurities or isomerization .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for distinguishing regioisomers (e.g., para vs. meta substitution) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during bromination or employ enzymatic resolution with ω-transaminases to separate enantiomers .

- Asymmetric Catalysis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) can induce stereoselectivity in the dibromoethenyl group. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA) .

- Stability Issues : Enantiomers may racemize under acidic/basic conditions. Stabilize intermediates via trifluoroacetylation or use low-temperature reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.